1H-Indole, 2-(4-morpholinylmethyl)-
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Overview
Description
2-(morpholin-4-ylmethyl)-1H-indole is a compound that features a morpholine ring attached to an indole structure via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-ylmethyl)-1H-indole typically involves the Mannich reaction, where an indole derivative reacts with formaldehyde and morpholine. The reaction is usually carried out in a solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures (around 60°C) with constant stirring . The product is then isolated by precipitation and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for 2-(morpholin-4-ylmethyl)-1H-indole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(morpholin-4-ylmethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-ylmethyl)-1H-indole involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound featuring a morpholine ring, known for its diverse biological activities.
N-(morpholin-4-ylmethyl)thiourea: A thiourea derivative with similar structural features.
Uniqueness
2-(morpholin-4-ylmethyl)-1H-indole is unique due to its specific combination of the indole and morpholine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
46739-06-4 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(1H-indol-2-ylmethyl)morpholine |
InChI |
InChI=1S/C13H16N2O/c1-2-4-13-11(3-1)9-12(14-13)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2 |
InChI Key |
AQTUTBPTRQEZDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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